molecular formula C18H12FNO2 B3105502 9-Fluoro-5,6-dihydrobenzo[c]acridine-7-carboxylic acid CAS No. 1536-29-4

9-Fluoro-5,6-dihydrobenzo[c]acridine-7-carboxylic acid

Cat. No.: B3105502
CAS No.: 1536-29-4
M. Wt: 293.3 g/mol
InChI Key: DHPOTFFYENMTRB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Fluoro-5,6-dihydrobenzo[c]acridine-7-carboxylic acid typically involves multi-step organic reactions.

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with considerations for cost-effectiveness and environmental impact .

Chemical Reactions Analysis

Types of Reactions

9-Fluoro-5,6-dihydrobenzo[c]acridine-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule .

Scientific Research Applications

9-Fluoro-5,6-dihydrobenzo[c]acridine-7-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 9-Fluoro-5,6-dihydrobenzo[c]acridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may intercalate into DNA, disrupting replication and transcription processes, or inhibit specific enzymes involved in cellular metabolism .

Comparison with Similar Compounds

Properties

IUPAC Name

9-fluoro-5,6-dihydrobenzo[c]acridine-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FNO2/c19-11-6-8-15-14(9-11)16(18(21)22)13-7-5-10-3-1-2-4-12(10)17(13)20-15/h1-4,6,8-9H,5,7H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPOTFFYENMTRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=C(C=CC(=C3)F)N=C2C4=CC=CC=C41)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Fluoro-5,6-dihydrobenzo[c]acridine-7-carboxylic acid
Reactant of Route 2
9-Fluoro-5,6-dihydrobenzo[c]acridine-7-carboxylic acid
Reactant of Route 3
9-Fluoro-5,6-dihydrobenzo[c]acridine-7-carboxylic acid
Reactant of Route 4
9-Fluoro-5,6-dihydrobenzo[c]acridine-7-carboxylic acid
Reactant of Route 5
9-Fluoro-5,6-dihydrobenzo[c]acridine-7-carboxylic acid
Reactant of Route 6
9-Fluoro-5,6-dihydrobenzo[c]acridine-7-carboxylic acid

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